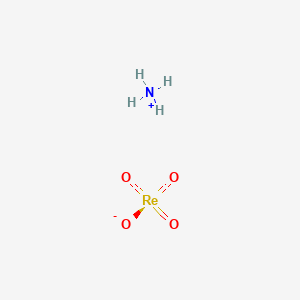

Ammonium perrhenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Organic Reactions:

Rhenate (ReO41-), ammonium, (T-4)-, also known as ammonium perrhenate, finds use as a catalyst in various organic reactions []. Its ability to activate specific bonds and facilitate chemical transformations makes it a valuable tool for researchers. Some examples include:

- C-H activation: Rhenium catalysts can activate C-H bonds in organic molecules, enabling further functionalization and creation of complex structures [, ]. This has applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

- Olefin metathesis: Rhenium catalysts are also employed in olefin metathesis reactions, a powerful technique for rearranging carbon-carbon double bonds in alkenes []. This allows for the formation of new and diverse molecules with desirable properties.

- Epoxidation: Rhenium-based catalysts can be used for the selective epoxidation of alkenes, introducing oxygen atoms to create epoxides, important intermediates in various synthetic pathways [].

Other Research Applications:

Beyond catalysis, ammonium perrhenate has applications in other areas of scientific research:

- Material science: Rhenium compounds exhibit interesting physical and chemical properties, making them potential candidates for various materials applications. Research explores their use in solar cells, batteries, and functional coatings [].

- Medicinal chemistry: Rhenium complexes have been investigated for their potential as diagnostic and therapeutic agents due to their unique properties, including radioisotope labeling for imaging and targeted drug delivery [].

- Bioinorganic chemistry: Studying the interaction of rhenium with biological systems helps researchers understand its potential role in biological processes and develop new strategies for disease treatment [].

Ammonium perrhenate is a chemical compound with the formula . It is the ammonium salt of perrhenic acid and serves as the most common form in which rhenium is traded. This compound appears as a white crystalline solid that is soluble in water and ethanol, exhibiting mild solubility in ammonium chloride. Ammonium perrhenate was first described shortly after the discovery of rhenium itself and has a crystal structure resembling that of scheelite, where the atomic cation is replaced by ammonium ions .

Ammonium perrhenate is considered a mild oxidizer and can intensify fire. It may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

- Classification: Oxidizing solid (Category 3.1)

- Acute Toxicity: Limited data available, but suspected to be harmful by inhalation and ingestion.

- Reaction with Hydrochloric Acid:

- Reduction to Metallic Rhenium:

Upon heating in hydrogen, ammonium perrhenate can be reduced to metallic rhenium: - Decomposition:

When heated above , ammonium perrhenate decomposes to form rhenium dioxide: - Displacement Reactions:

The ammonium ion can be displaced by other cations, such as potassium or silver:

These reactions illustrate the versatility of ammonium perrhenate in various chemical processes.

Ammonium perrhenate can be synthesized through several methods:

- Oxidation of Rhenium Compounds: Rhenium metal, oxides, or sulfides can be oxidized using nitric acid. The resulting solution is then treated with aqueous ammonia to precipitate ammonium perrhenate.

- Direct Treatment of Rhenium Oxide: An aqueous solution of can be treated with ammonia followed by crystallization to yield ammonium perrhenate .

- Sulfidation Reactions: Recent studies have also explored sulfidation reactions involving ammonium perrhenate to produce rhenium disulfide, showcasing its versatility in synthesis .

Ammonium perrhenate has several important applications:

- Catalyst Production: It is widely used as a precursor for producing rhenium-based catalysts utilized in petrochemical refining processes.

- Nuclear Medicine: Due to its chemical similarity to pertechnetate, it serves as a safer alternative for nuclear waste studies and radiopharmaceuticals.

- Research

Interaction studies involving ammonium perrhenate have focused on its reactivity with various ligands and other metal ions. For instance, it has been shown to form complexes with thiourea and stannous chloride under specific conditions, leading to diverse coordination compounds. These interactions are crucial for understanding the behavior of rhenium in different chemical environments and its potential applications in catalysis .

Ammonium perrhenate shares similarities with several other compounds, particularly those containing the perrhenate ion . Here are some notable comparisons:

| Compound | Formula | Key Features |

|---|---|---|

| Ammonium Pertechnetate | Similar structure; used in nuclear medicine | |

| Potassium Perrhenate | Alkali metal derivative; more soluble than ammonium salt | |

| Sodium Perrhenate | Commonly used for similar applications as ammonium salt | |

| Tetrabutylammonium Perrhenate | Soluble in organic solvents; used for organic synthesis |

Ammonium perrhenate is unique due to its specific solubility properties and its role as a precursor for various rhenium compounds, particularly in catalytic applications. Its interactions and reactivity also set it apart from similar compounds, allowing for diverse applications across multiple fields .

Physical Description

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 28 of 169 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 141 of 169 companies with hazard statement code(s):;

H272 (41.13%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (58.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (58.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (34.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant

Other CAS

General Manufacturing Information

Rhenate (ReO41-), ammonium (1:1), (T-4)-: ACTIVE